
3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DFP-10825 is a pyridine-based compound that belongs to the class of azetidinone derivatives.
作用機序
DFP-10825 exerts its biological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC by DFP-10825 leads to the increased acetylation of histones, which leads to the activation of gene expression. This mechanism of action is thought to be responsible for the anti-cancer, anti-inflammatory, and neuroprotective effects of DFP-10825.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammatory diseases. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in animal models of neurodegenerative diseases. Additionally, DFP-10825 has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using DFP-10825 in lab experiments is its high purity, which ensures reproducibility of results. Additionally, DFP-10825 is stable under various experimental conditions, which allows for versatility in experimental design. However, one limitation of using DFP-10825 is its relatively high cost compared to other compounds with similar biological effects.
将来の方向性
There are several future directions for research on DFP-10825. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of DFP-10825 and to identify potential off-target effects.
合成法
The synthesis of DFP-10825 involves the reaction between 3,5-difluoropyridine-2-carboxylic acid and 2-oxo-1-phenylazetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DFP-10825 as a white solid with a purity of over 98%.
科学的研究の応用
DFP-10825 has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, DFP-10825 has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2/c16-9-6-11(17)13(18-7-9)14(21)19-12-8-20(15(12)22)10-4-2-1-3-5-10/h1-7,12H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXOJFMFBVPAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

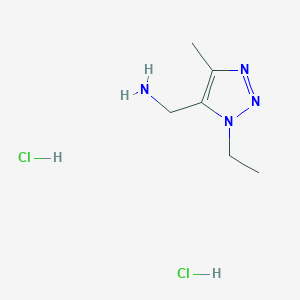
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2717395.png)
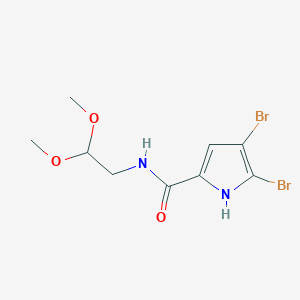
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2717397.png)

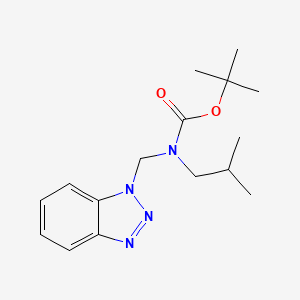
![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2717404.png)
![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/no-structure.png)
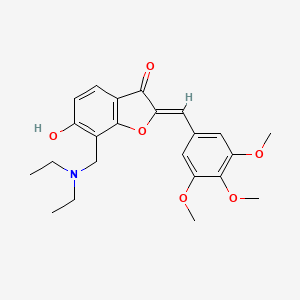
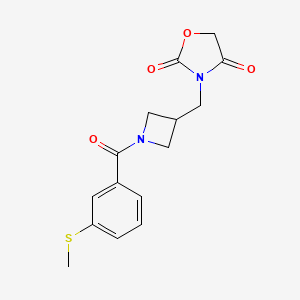

![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)